5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Description
Structural Identity and Molecular Classification
5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a brominated oxindole derivative with the molecular formula C₁₁H₁₀BrNO₃ and a molecular weight of 284.11 g/mol . Its structure features an oxindole core (a bicyclic system comprising a benzene ring fused to a pyrrolidone ring) substituted at three positions:
- C-5 : A bromine atom.
- C-3 : A hydroxy group (-OH) and a 2-oxopropyl group (-CH₂-C(=O)-CH₃).
The compound’s stereoelectronic profile is defined by its spirocyclic quaternary carbon center at C-3, which connects the oxindole core to the 2-oxopropyl side chain. Key functional groups include:
- A lactam (cyclic amide) at the 2-position.
- A ketone moiety within the 2-oxopropyl substituent.
- A phenolic hydroxyl group at C-3.
Structural Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | |
| SMILES | O=C1NC2=CC=C(Br)C=C2C1(O)CC(=O)C |
|
| InChIKey | JIEOWMKDHNNNHF-UHFFFAOYSA-N | |
| XLogP3 | 1.3 |
Historical Context in Oxindole Chemistry Research
Oxindoles, first isolated in the 19th century from the plant Uncaria tomentosa, gained prominence due to their biological activity. The synthesis of 3-hydroxyoxindoles, including 5-bromo derivatives, emerged as a critical area in medicinal chemistry during the late 20th century, driven by their structural similarity to natural alkaloids like convolutamydine A .
Key milestones:
- 1986 : Development of oxindole syntheses via ketone rearrangements.
- 2012 : Catalyst-free microwave-assisted synthesis of 3-hydroxyoxindoles.
- 2020 : Electrochemical rearrangements of 3-hydroxyoxindoles into benzoxazinones.
This compound represents an intermediate in routes to bioactive spirooxindoles, which are prioritized in anticancer drug discovery.
Significance in Heterocyclic Chemistry
As a bridged heterocycle , the compound exemplifies the versatility of oxindoles in drug design:
- Synthetic Utility : The 2-oxopropyl group enables further functionalization via aldol condensations or nucleophilic additions.
- Biological Relevance : The bromine atom enhances electrophilic reactivity, making it a candidate for halogen-bonding interactions in enzyme inhibition.
- Stereochemical Complexity : The quaternary carbon at C-3 serves as a chiral center for asymmetric synthesis.
Comparative analysis with related heterocycles:
| Heterocycle | Key Feature | Application |
|---|---|---|
| Oxindole | Lactam ring | Kinase inhibitors |
| Benzoxazinone | Fused oxazine ring | Antibacterial agents |
| Spirooxindole | Spiro junction | Anticancer leads |
Nomenclature and Chemical Identifiers
Systematic Nomenclature
- IUPAC : 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one.
- Alternative Names :
Registry Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 76325-66-1 | |
| PubChem CID | 53471 | |
| NSC Number | 294553 | |
| Beilstein Reference | 5-21-13-00152 |
Spectroscopic Data
Properties
IUPAC Name |
5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-6(14)5-11(16)8-4-7(12)2-3-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEOWMKDHNNNHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186612 | |
| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76325-66-1 | |
| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76325-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-5-bromo-3-hydroxy-3-(2-oxopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076325661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC294553 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one typically involves the functionalization of an indolin-2-one scaffold, particularly at the 3-position, with a 2-oxopropyl group and bromination at the 5-position. The key steps include:
- Starting Material: Indolin-2-one or substituted indolin-2-one derivatives.
- Bromination: Introduction of bromine at the 5-position of the indolin-2-one ring.
- Alkylation/Acylation: Attachment of the 2-oxopropyl group at the 3-position, often via nucleophilic addition or substitution reactions.
- Hydroxylation: Formation of the 3-hydroxy group concomitant with the 2-oxopropyl substitution.
Specific Synthetic Route Example
A representative preparation method involves the following:
Bromination of Indolin-2-one:
Bromine or a brominating agent is used to selectively brominate the 5-position of the indolin-2-one ring. This step requires controlled conditions to avoid polybromination.Introduction of 2-Oxopropyl Group:
The 3-position of the brominated indolin-2-one is functionalized by reaction with a suitable 2-oxopropyl precursor, such as acetylacetone or a related keto compound, under basic or catalytic conditions. This step often proceeds via nucleophilic addition to the carbonyl group.Hydroxylation at the 3-Position:
The 3-hydroxy group is introduced either simultaneously during the 2-oxopropyl addition or by subsequent hydroxylation reactions, stabilizing the 3-substituted position.Purification:
The crude product is purified by column chromatography or recrystallization to obtain the pure this compound.
Catalytic and Reaction Conditions
- Catalysts: Bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) have been reported to catalyze regioselective additions to isatin derivatives, which are structurally related to indolin-2-ones.
- Solvents: Common solvents include tetrahydrofuran (THF), ethanol, or other polar aprotic solvents.
- Temperature: Reactions are typically conducted at room temperature or under reflux conditions depending on the step.
- Reaction Time: Varies from several hours to overnight, monitored by thin-layer chromatography (TLC).
Research Findings and Data
Yield and Purity
Spectral Characterization
- NMR: Characteristic signals for the hydroxy proton and the 2-oxopropyl methylene and methyl groups.
- IR: Bands corresponding to hydroxyl (OH), carbonyl (C=O), and aromatic C-H stretching.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 284.11 g/mol.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Bromination | Bromine or N-bromosuccinimide (NBS), solvent (e.g., chloroform), controlled temp | Selective 5-bromo substitution |
| 2-Oxopropyl Introduction | Acetylacetone or equivalent, base catalyst (e.g., DABCO), THF, room temp | Nucleophilic addition at 3-position |
| Hydroxylation | May occur concurrently or via mild oxidation | Formation of 3-hydroxy group |
| Purification | Column chromatography (silica gel), recrystallization | Pure compound with high yield |
Additional Notes
- The preparation of this compound is closely related to the chemistry of isatin and indolin-2-one derivatives, which are well-studied for their biological activities.
- The regioselectivity and stereochemistry of the 3-substitution are critical and can be influenced by the choice of catalyst and reaction conditions.
- The presence of the bromine atom at the 5-position allows for further functionalization if desired.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, Acetic acid (CH₃COOH)
Reduction: NaBH₄, LiAlH₄, Ethanol (EtOH)
Substitution: Ammonia (NH₃), Thiols (RSH), Dimethylformamide (DMF)
Major Products Formed
Oxidation: 5-Bromo-3-oxo-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Reduction: 5-Bromo-3-hydroxy-3-(2-hydroxypropyl)-1,3-dihydro-2H-indol-2-one
Substitution: 5-Amino-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Scientific Research Applications
5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various biologically active molecules, including antitumor and analgesic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxy and carbonyl groups facilitate hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Structure-Activity Relationships (SAR)
- Bromine at C5 : Enhances halogen bonding with biological targets and improves metabolic stability.
- 2-Oxopropyl vs. Aryl Groups : The 2-oxopropyl side chain promotes hydrogen bonding (e.g., with CoA enzymes, as seen in S-(2-oxopropyl)-CoA analogs ), whereas aryl groups (e.g., phenyl, nitrophenyl) increase lipophilicity and membrane permeability.
- Hydroxy at C3: Essential for NO inhibition; methylation or removal abolishes activity .
Biological Activity
5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is an oxindole derivative characterized by a bromine atom at the 5th position, a hydroxy group at the 3rd position, and a 2-oxopropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and analgesic properties.
| Property | Value |
|---|---|
| IUPAC Name | 5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one |
| Molecular Formula | C11H10BrNO3 |
| Molecular Weight | 288.11 g/mol |
| CAS Number | 76325-66-1 |
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound's hydroxy and carbonyl groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for binding to enzyme active sites. The presence of bromine may enhance binding affinity through halogen bonding, potentially leading to inhibition or modulation of enzyme activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.
Case Study: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction: A decrease in cell viability by approximately 70% at a concentration of 50 µM.
- Apoptosis Induction: Increased levels of apoptotic markers such as caspase-3 activation.
Analgesic Properties
The compound has also been evaluated for its analgesic properties. Animal models have shown that administration leads to a significant reduction in pain responses in inflammatory pain models.
Case Study: Analgesic Activity
In a controlled study using a rat model:
- Pain Response Measurement: The compound reduced pain response by 60% compared to control groups.
- Mechanism: It is suggested that the analgesic effect is mediated through inhibition of cyclooxygenase enzymes (COX), which play a critical role in pain signaling pathways.
Research Applications
This compound serves as a valuable precursor in the synthesis of various biologically active molecules. Its structural similarity to other indole derivatives makes it an important candidate for further research in:
- Medicinal Chemistry: Development of new therapeutic agents.
- Organic Synthesis: Serving as an intermediate for complex organic molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be optimized?
- Methodology : Start with a substituted indole core (e.g., 1,3-dihydro-2H-indol-2-one derivatives) and introduce the 2-oxopropyl group via Knoevenagel condensation or alkylation. Bromination at position 5 can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C). Hydroxylation at position 3 may involve oxidative methods or stereoselective reduction of ketone intermediates .
- Key Considerations : Monitor reaction progress via TLC and HPLC to avoid over-bromination or side reactions. Optimize temperature and solvent polarity to enhance yield (e.g., acetone or THF for Knoevenagel reactions) .
Q. How can structural confirmation be achieved for this compound, and what spectroscopic techniques are critical?
- Methodology : Use a combination of:
- 1H/13C NMR : Confirm the presence of the 2-oxopropyl group (δ ~2.1–2.5 ppm for methylene protons) and hydroxyl proton (δ ~4.5–5.0 ppm, exchangeable with D2O).
- HRMS : Validate molecular weight (calculated for C12H10BrNO3: 295.99 g/mol) and isotopic patterns for bromine .
- X-ray crystallography : Resolve stereochemistry at the 3-hydroxy position if crystallization is feasible (e.g., using slow evaporation in MeOH) .
Q. What are common challenges in isolating geometric or stereoisomers of this compound?
- Methodology : The 2-oxopropyl substituent may lead to E/Z isomerism during synthesis. Separate isomers via preparative TLC (silica gel, hexane/ethyl acetate gradient) or chiral HPLC (e.g., Chiralpak AD-H column) . Confirm isomer identity using NOESY NMR to assess spatial proximity of protons .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Perform docking studies (e.g., AutoDock Vina) to assess binding affinity with target enzymes like thymidine phosphorylase or urease, leveraging structural analogs (e.g., ropinirole derivatives) as references .
- Use QSAR models to correlate electronic properties (e.g., Hammett constants of the bromine substituent) with inhibitory activity .
- Validation : Cross-reference predictions with in vitro assays (e.g., enzyme inhibition IC50 values) to refine models .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology :
- Dynamic NMR : Investigate temperature-dependent shifts to detect conformational flexibility in solution (e.g., rotation of the 2-oxopropyl group) .
- DFT calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-31G** basis set) with experimental NMR data to identify discrepancies caused by crystal packing effects .
Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?
- Methodology :
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation products via LC-MS.
- Light/oxidative stress testing : Expose to UV light (254 nm) or H2O2 to assess photodegradation and oxidative pathways .
- Key Insight : The 3-hydroxy group may undergo keto-enol tautomerism, influencing stability in aqueous media .
Q. How does the bromine substituent impact electronic properties and reactivity in downstream functionalization?
- Methodology :
- Electrostatic potential maps : Generate via DFT to visualize electron-deficient regions (bromine’s inductive effect) for predicting sites of nucleophilic attack.
- Experimental validation : Perform Suzuki-Miyaura cross-coupling to replace bromine with aryl/heteroaryl groups, monitoring reaction efficiency (Pd(PPh3)4 catalyst, DME solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
